molecular formula C8H9NO3 B1434757 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid CAS No. 1449412-82-1

2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid

Cat. No.: B1434757
CAS No.: 1449412-82-1
M. Wt: 167.16 g/mol
InChI Key: HRFWBUPNWSLINM-UHFFFAOYSA-N
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Description

2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid is a high-purity organic compound with a molecular weight of 167.16 g/mol and the molecular formula C8H9NO3, making it a valuable building block in medicinal chemistry and life sciences research . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers value this pyridinone derivative for its potential as a synthetic intermediate in the development of novel pharmaceuticals and bioactive molecules . Proper handling procedures should be observed; as a related compound has hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . For laboratory handling, the product is typically supplied as a powder and is recommended to be stored sealed in a dry, room-temperature environment to ensure long-term stability . It is available in various packaging options, from small sample quantities to bulk volumes, and can be shipped from multiple global stockpoints to ensure efficient delivery to research facilities worldwide .

Properties

IUPAC Name

2-(3-methyl-6-oxo-1H-pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-2-3-7(10)9-6(5)4-8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFWBUPNWSLINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227999
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449412-82-1
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449412-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid, also known as 3-methyl-6-oxo-1,6-dihydropyridine-2-acetic acid, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H11NO3C_9H_{11}NO_3 with a molecular weight of 181.19 g/mol. Its structure features a pyridine ring with a keto group and an acetic acid moiety, contributing to its biological reactivity.

Antiviral Activity

Research has indicated that derivatives of the dihydropyridine structure exhibit antiviral properties. For example, compounds with similar frameworks have been identified as non-nucleoside inhibitors of Hepatitis C virus (HCV), demonstrating IC50 values in the low micromolar range (e.g., 0.34 μM) against specific targets like CYP3A4 . The inhibition of cytochrome P450 enzymes can impact drug metabolism and efficacy.

Neuroprotective Effects

Dihydropyridine derivatives have shown potential neuroprotective effects. Studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. It has been noted that related compounds exhibit strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related damage in various diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits key metabolic enzymes such as AChE and CYP450 isoforms, affecting neurotransmitter levels and drug metabolism.
  • Receptor Modulation : It may interact with specific receptors involved in neurotransmission and metabolic regulation, enhancing its therapeutic potential.
  • Antioxidative Pathways : The compound's structure allows it to scavenge free radicals and reduce oxidative stress.

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of related dihydropyridine compounds, it was found that these compounds significantly improved cognitive function in rodent models by inhibiting AChE activity and enhancing cholinergic transmission . The study highlighted the potential for these compounds to be developed into therapeutic agents for Alzheimer's disease.

Antiviral Efficacy Assessment

Another study focused on the antiviral efficacy of similar dihydropyridine derivatives against HCV. The findings revealed that compounds with structural similarities to this compound displayed potent inhibitory effects on viral replication in vitro .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AntiviralCYP450 inhibition
NeuroprotectiveAChE inhibition
AntioxidantFree radical scavenging

Comparison with Similar Compounds

Key Observations:

Substituent Position: The position of the methyl group (1- vs.

Functional Group Modifications: Thioacetic acid derivatives (e.g., [3-Cyano-4-methyl-6-oxo…]thioacetic acid) exhibit higher molecular weights and distinct melting points compared to the parent acetic acid analogs, which may enhance stability in solid-state formulations .

Heterocycle Expansion : Pyrimidine-based analogs (e.g., 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-…]acetic acid) expand the aromatic system, which could enhance π-π stacking interactions in enzyme binding pockets .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : Thioacetic acid and trifluoromethyl-substituted analogs are emphasized in and as key intermediates in drug development, suggesting that the target compound may share similar applications .
  • Industrial Scalability : Compounds like [1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-…]acetic acid () are produced at industrial scale (25 kg batches), highlighting the commercial viability of structurally complex pyridone derivatives .

Preparation Methods

One-Pot Multi-Component Condensation

A prominent method for related cyanopyridine derivatives involves a one-pot, multi-component reaction. This approach can be adapted for the target compound by:

  • Reacting substituted acetophenones or analogous ketones bearing the methyl group at the 3-position with ethyl cyanoacetate or malononitrile.
  • Using ammonium acetate as a nitrogen source to facilitate ring closure.
  • Conducting the reaction in ethanol or other suitable solvents under reflux for extended periods (e.g., 20-22 hours).
  • The reaction proceeds via condensation, cyclization, and tautomerization steps to yield the dihydropyridinone ring with the desired substituents.

This method is supported by literature on the synthesis of 3-cyano-2-oxo-4-substituted pyridines and their derivatives, which share structural similarities with the target compound.

Condensation of (3-Acetylphenoxy)acetic Acid Derivatives

A related synthetic scheme involves:

  • Starting from (3-acetylphenoxy)acetic acid or similar precursors.
  • Condensing with aldehydes (e.g., p-nitrobenzaldehyde) in the presence of ammonium acetate and ethyl cyanoacetate.
  • Refluxing in ethanol for prolonged durations (around 22 hours) to facilitate ring closure and formation of the pyridinone core with acetic acid functionality.

Though this example is for a phenoxy-substituted derivative, similar conditions can be optimized for the methyl-substituted pyridinone acetic acid.

Alternative Catalytic Methods

  • Use of catalytic amounts of piperidine or triethylamine to promote condensation reactions between activated nitriles, aldehydes, and β-dicarbonyl compounds.
  • Stirring and refluxing equimolar amounts of dicarbonyl compounds with malononitrile and base in ethanol to achieve the pyridinone ring formation.

These methods provide mild reaction conditions and good yields, suitable for preparing substituted dihydropyridinones with acetic acid substituents.

Purification and Characterization

  • The crude product is typically purified by recrystallization from ethanol or other organic solvents.
  • Melting points for related compounds are reported in the range of 185-187 °C, indicating purity and consistent crystalline form.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and substitution pattern.

Data Table Summarizing Preparation Conditions

Step Reagents/Starting Materials Conditions Time Solvent Notes
1 Substituted acetophenone (3-methyl) + ethyl cyanoacetate + ammonium acetate Reflux at 78°C 20-22 hrs Ethanol One-pot multi-component condensation
2 (3-Acetylphenoxy)acetic acid + aldehyde + ammonium acetate + ethyl cyanoacetate Reflux 22 hrs Ethanol Alternative condensation method
3 β-Dicarbonyl compound + malononitrile + triethylamine or piperidine (catalytic) Reflux or stirring at reflux 15 min - several hrs Ethanol Catalytic base-promoted condensation
Purification Recrystallization from ethanol or organic solvent Ambient or mild heating Variable Ethanol Ensures purity and crystallinity

Research Findings and Observations

  • The condensation reactions are sensitive to solvent choice, temperature, and reaction time; ethanol is preferred due to its polarity and boiling point.
  • Ammonium acetate serves as an efficient nitrogen source, promoting ring closure and formation of the dihydropyridinone core.
  • The presence of the methyl group at the 3-position can influence reaction kinetics and yield, necessitating optimization of conditions.
  • The carboxylic acid group at the 2-position enhances the compound’s solubility and potential biological activity, making it a privileged structure in medicinal chemistry.
  • Similar compounds synthesized via these methods have demonstrated promising pharmacological properties, including anti-inflammatory activity, which may be relevant for the target compound’s applications.

Q & A

Q. What are the standard synthetic routes for 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid, and what methodological considerations are critical for optimizing yield?

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. Key steps may include:

  • Cyclocondensation : Using precursors like β-keto esters or aminopyridines under acidic or basic conditions to form the dihydropyridinone core .
  • Acetic Acid Sidechain Introduction : Alkylation or nucleophilic substitution reactions to attach the acetic acid moiety, often requiring anhydrous conditions to prevent hydrolysis .
  • Oxidation/Reduction Control : Precise control of reaction conditions (e.g., temperature, catalyst selection) to avoid over-oxidation of the dihydropyridinone ring .
    Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios of reagents like acetic anhydride or coupling agents .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the dihydropyridinone ring structure and acetic acid sidechain. Key signals include the methyl group (δ ~2.1–2.3 ppm) and the carbonyl resonance (δ ~170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities or byproducts .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol tautomerism) by providing definitive bond lengths and angles .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and impurities .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate polar byproducts .
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group by adjusting pH to precipitate the product .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets such as enzymes or receptors?

  • Enzyme Inhibition Assays : Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC50_{50} values) .
  • Molecular Docking Simulations : Utilize crystallographic data (e.g., from PubChem ) to model interactions with active sites of target proteins.
  • Metabolic Stability Studies : Incubate the compound with liver microsomes and analyze degradation pathways via LC-MS .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH and temperature conditions?

  • pH-Dependent Tautomerism : The dihydropyridinone ring may shift between keto and enol forms, affecting reactivity. Monitor via UV-Vis spectroscopy or 1^1H NMR .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, guiding storage conditions (e.g., refrigeration vs. ambient) .

Q. How should researchers address contradictions in reported structural data (e.g., crystallographic vs. spectroscopic results)?

  • Cross-Validation : Compare X-ray data (e.g., bond angles from ) with computational models (DFT calculations) and NMR assignments .
  • Dynamic NMR Experiments : Resolve tautomeric equilibria by analyzing temperature-dependent chemical shift changes .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions during pharmacological studies?

  • Buffering Agents : Use phosphate or Tris buffers to maintain pH 6–7, minimizing hydrolysis of the acetic acid moiety .
  • Lyophilization : Convert aqueous solutions into stable powders for long-term storage .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties and reactivity?

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic or nucleophilic attacks .
  • MD Simulations : Model solvation effects and conformational flexibility in biological environments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid
Reactant of Route 2
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2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid

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